2-Amino-4-phenylbutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of ®-2-Amino-4-phenylbutan-1-ol involves the use of anhydrous THF and lithium aluminum hydride . D-homophenylalanine ethyl ester hydrochloride is added to the mixture, which is then heated at reflux . The resulting β-amino alcohol is used in the next step without further purification .Molecular Structure Analysis
The molecular structure of 2-Amino-4-phenylbutan-1-ol can be analyzed using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
4-Phenyl-1-butanol, a related compound, is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran . It undergoes cyclization in the presence of phosphoric acid at high temperature to yield tetralin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-phenylbutan-1-ol include a molecular weight of 165.23 g/mol. It is also known that the compound is a powder and has a melting point of 110-112°C .Scientific Research Applications
Stereochemical Influences on Antihistaminic Activity
Studies on the stereochemical influences on antihistaminic activity have involved the synthesis of isomeric aminobutenes derived from compounds like 2-Amino-4-phenylbutan-1-ol. These studies aimed to understand the structural influences on antihistaminic properties, which are crucial for developing effective antihistamines (Casy & Parulkar, 1969).
Antituberculosis Activity
Research has also been conducted on derivatives of 2-Amino-4-phenylbutan-1-ol for antituberculosis applications. For instance, certain butan-2-ols with antituberculosis activity were synthesized, and some are in the final stage of clinical trials, prepared for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Enzymatic Kinetic Resolution in Synthesis
The kinetic resolution of certain phenylbutanols by enzyme-catalyzed aminolysis has been studied, which is essential for synthesizing chiral molecules. These processes are slower but more enantioselective, offering insights into efficient synthesis methods for complex molecules (García-Urdiales, Rebolledo, & Gotor, 2001).
Synthesis of Diamino Acids
Research has also explored the synthesis of diastereoselective β, γ-diamino acids from compounds such as D-Phenylalanine, utilizing intermediates like 2-Amino-4-phenylbutan-1-ol. This has implications for pharmaceutical and biochemical applications (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Antimicrobial and Antioxidant Properties
Metal(II) complexes involving derivatives of 2-Amino-4-phenylbutan-1-ol have been synthesized and characterized for their potential as antimicrobial agents and antioxidants. These studies are significant for developing new therapeutic agents (Ejidike & Ajibade, 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-phenylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521839 | |
Record name | 2-Amino-4-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylbutan-1-ol | |
CAS RN |
160886-95-3 | |
Record name | 2-Amino-4-phenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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